molecular formula C5H12N2OS B2478945 1-(2-Methoxyethyl)-1-methylthiourea CAS No. 955399-56-1

1-(2-Methoxyethyl)-1-methylthiourea

Cat. No. B2478945
CAS RN: 955399-56-1
M. Wt: 148.22
InChI Key: AVPXBBUQIYCTNF-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1-methylthiourea (MEMTU) is an organosulfur compound with a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid that is soluble in water, alcohol, and ether. MEMTU is used as a reagent in organic synthesis and is used in a variety of biomedical applications, such as enzyme inhibition, drug design, and drug-target interactions.

Scientific Research Applications

Attaching Sugars to Proteins

Cyanomethyl 1-thioglycosides, related to the thiourea functionality, have been prepared from pseudothiourea derivatives. These compounds, specifically 2-imino-2-methoxyethyl 1-thioglycosides (IME-thioglycosides), have been used as reagents for attaching sugars to proteins, a method that could potentially apply to derivatives like 1-(2-Methoxyethyl)-1-methylthiourea. This technique has implications for modifying enzymes such as alpha-amylase and lysozyme without compromising their activity, which is crucial for biochemical research and therapeutic applications (Lee, Stowell, & Krantz, 1976).

Antimycotic Drug Development

In the development of antimycotic drugs, methoxy and methylthio groups, similar to those in this compound, have played significant roles. Compounds with these functionalities have been synthesized to explore their potential as antimycotic agents, indicating the relevance of methoxyethyl and methylthiourea groups in medicinal chemistry and drug design (Kreutzberger & Tesch, 1978).

Chiral Analysis and Separation

Chiral bisthioureas have been utilized as chemical solvating agents for enantiodiscrimination of carboxylic acids, demonstrating the utility of thiourea derivatives in chiral resolution processes. This application is vital in analytical chemistry, where the determination of enantiomeric purity is essential, and might extend to compounds like this compound (Bian et al., 2013).

Material Science and Electronics

Thiourea derivatives have been investigated for their structural, stability, and π-dimerization properties in the context of electronic materials. For instance, studies on 2,5-di(2-thienyl)-N-methylpyrrole derivatives with methoxy and methylthio substituents provide insights into the stability and electronic properties of thiourea-related compounds, which could be relevant for designing new electronic materials (Nishinaga et al., 2013).

Nonlinear Optical Materials

The synthesis and characterization of bisthiourea ligands have shown potential applications in developing nonlinear optical (NLO) materials. These studies highlight the role of methoxy and methylthio groups in modulating the optical properties of materials, suggesting possible research directions for compounds like this compound in the field of optoelectronics (Halim et al., 2012).

properties

IUPAC Name

1-(2-methoxyethyl)-1-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS/c1-7(5(6)9)3-4-8-2/h3-4H2,1-2H3,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPXBBUQIYCTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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